molecular formula C7H3BrF2N2 B8190976 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine

2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine

Cat. No.: B8190976
M. Wt: 233.01 g/mol
InChI Key: WYYYJVACMZNYAF-UHFFFAOYSA-N
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Description

2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the condensation of 2-aminopyridine with aldehydes or alkenes, followed by halogenation reactions to introduce the bromine and fluorine atoms .

Industrial Production Methods: Industrial production methods often employ metal-free direct synthesis protocols to minimize environmental impact. These methods include the use of microwave irradiation and eco-friendly solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

2-bromo-6,7-difluoroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-6-3-12-2-5(10)4(9)1-7(12)11-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYYJVACMZNYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=NC(=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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